4,6-Diaminotoluene-2-sulphonic acid
Description
4,6-Diaminotoluene-2-sulphonic acid (CAS: 88-51-7) is an aromatic sulfonic acid derivative featuring amino groups at the 4- and 6-positions and a sulfonic acid group at the 2-position of the toluene backbone. It is primarily utilized as an intermediate in the synthesis of azo dyes, pigments, and specialty polymers due to its ability to act as a diazo component. The compound’s sulfonic acid group enhances water solubility, while the amino groups facilitate coupling reactions, making it indispensable in industrial chemistry .
Properties
CAS No. |
85153-45-3 |
|---|---|
Molecular Formula |
C7H10N2O3S |
Molecular Weight |
202.23 g/mol |
IUPAC Name |
3,5-diamino-2-methylbenzenesulfonic acid |
InChI |
InChI=1S/C7H10N2O3S/c1-4-6(9)2-5(8)3-7(4)13(10,11)12/h2-3H,8-9H2,1H3,(H,10,11,12) |
InChI Key |
AFUHLZJMSIKUOK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1S(=O)(=O)O)N)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,6-Diaminotoluene-2-sulphonic acid typically involves the nitration of toluene followed by reduction and sulfonation. The nitration process introduces nitro groups into the toluene molecule, which are then reduced to amino groups.
Industrial Production Methods: Industrial production of 4,6-Diaminotoluene-2-sulphonic acid often employs large-scale nitration and reduction processes, followed by sulfonation under controlled conditions. These processes are optimized for high yield and purity, ensuring the compound meets industrial standards .
Chemical Reactions Analysis
Types of Reactions: 4,6-Diaminotoluene-2-sulphonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions typically target the nitro groups, converting them to amino groups.
Substitution: The amino and sulfonic acid groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as iron powder and hydrochloric acid are frequently used.
Substitution: Substitution reactions often involve reagents like halogens and alkylating agents.
Major Products: The major products formed from these reactions include various substituted derivatives of 4,6-Diaminotoluene-2-sulphonic acid, which can be used in further chemical synthesis and industrial applications .
Scientific Research Applications
4,6-Diaminotoluene-2-sulphonic acid has a wide range of applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.
Biology: The compound is employed in biochemical assays and as a reagent in various biological experiments.
Industry: The compound is used in the production of specialty chemicals, including surfactants and polymers.
Mechanism of Action
The mechanism of action of 4,6-Diaminotoluene-2-sulphonic acid involves its interaction with various molecular targets and pathways. The amino and sulfonic acid groups play a crucial role in its reactivity, allowing it to participate in a wide range of chemical reactions. These interactions can lead to the formation of stable complexes and derivatives, which are essential for its applications in different fields .
Comparison with Similar Compounds
Structural Analogues
Benzidine-2,2′-disulfonic Acid
A structurally related compound is Benzidine-2,2′-disulfonic acid (CAS: 117-61-3), which consists of a biphenyl backbone with amino groups at the 4,4′-positions and sulfonic acid groups at the 2,2′-positions . Unlike 4,6-diaminotoluene-2-sulphonic acid, this biphenyl derivative has two sulfonic acid groups and a rigid planar structure, which impacts its electronic properties and applications (e.g., as a crosslinking agent in polymer chemistry).
5-Amino-2-(4-amino-2-sulfophenyl)benzenesulfonic Acid
Another analogue, 5-amino-2-(4-amino-2-sulfophenyl)benzenesulfonic acid, shares functional groups with 4,6-diaminotoluene-2-sulphonic acid but features a biphenyl system with sulfonic acid and amino groups at distinct positions. This structural difference alters its reactivity in diazo coupling and solubility in polar solvents .
Physicochemical Properties
| Property | 4,6-Diaminotoluene-2-sulphonic Acid | Benzidine-2,2′-disulfonic Acid | 5-Amino-2-(4-amino-2-sulfophenyl)benzenesulfonic Acid |
|---|---|---|---|
| Molecular Formula | C₇H₁₀N₂O₃S | C₁₂H₁₂N₂O₆S₂ | C₁₂H₁₂N₂O₆S₂ |
| Solubility in Water | High | Moderate | High |
| pKa (Sulfonic Acid Group) | ~1.2 | ~1.0 (per group) | ~1.3 (per group) |
| Thermal Stability | Stable up to 200°C | Decomposes above 150°C | Stable up to 180°C |
Key Observations :
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